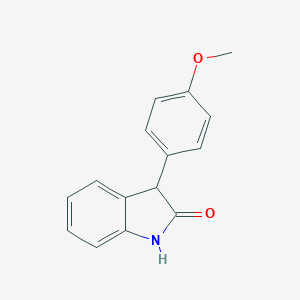

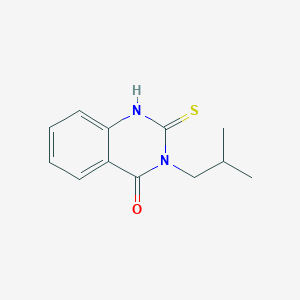

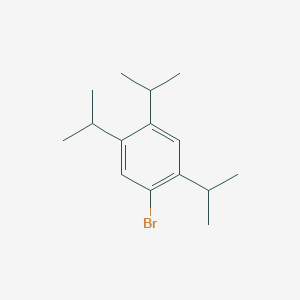

![molecular formula C10H8ClNO3 B169185 6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one CAS No. 132383-36-9](/img/structure/B169185.png)

6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one

Übersicht

Beschreibung

The compound “6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one” is likely to be an organic compound containing a benzoxazole ring, which is a fused ring structure containing a benzene ring and an oxazole ring (a five-membered ring containing two carbon atoms, one oxygen atom, and one nitrogen atom). The “6-(3-Chloropropanoyl)” part suggests that there is a 3-Chloropropanoyl group attached to the 6th carbon of the benzoxazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through cyclodehydration of a 2-aminophenol and a carboxylic acid or its derivative . The 3-Chloropropanoyl group could potentially be introduced through a nucleophilic acyl substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazole ring and the 3-Chloropropanoyl group. Techniques such as NMR spectroscopy and mass spectrometry could be used to confirm the structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzoxazole ring and the 3-Chloropropanoyl group. The benzoxazole ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions. The 3-Chloropropanoyl group contains a carbonyl group, which is polar and can be involved in various reactions, and a chlorine atom, which can be displaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the electronegative chlorine atom could impact its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Synthesis and Anti-Cancer Properties : A class of benzo[d]oxazol-2(3H)-one derivatives, including 6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one, was synthesized. These compounds exhibited in vitro cytotoxicity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cancer cell lines. Some derivatives were identified as lead molecules for potential anti-cancer therapies (Reddy et al., 2014).

Synthesis and Anti-Mycobacterial Activity : Another research focused on the synthesis of these compounds for potential anti-mycobacterial applications. However, most of the synthesized derivatives showed ineffectiveness against Mycobacterium tuberculosis, with one particular molecule (6h) showing promising activity (Reddy et al., 2014).

Chemical and Structural Analysis

Conformation and Hirshfeld Surface Analysis : Research on solventless cyclocondensation of related compounds revealed insights into the conformational landscape and electronic delocalization, which are crucial for understanding the chemical behavior of benzo[d]oxazol-2(3H)-one derivatives (Saeed et al., 2021).

Synthesis and Sigma(1) Receptor Ligands : Novel derivatives were designed and synthesized, and their affinities against sigma receptors were evaluated. This research contributes to the understanding of sigma(1) receptor binding sites and aids in the design of high-affinity ligands for these receptors (Zampieri et al., 2009).

Eco-Friendly Synthesis : A study demonstrated the eco-friendly and atom-economical synthesis of benzo[d]thiazoles and benzo[d]oxazoles, highlighting the importance of green chemistry in the synthesis of these compounds (Sung et al., 2013).

Anticonvulsant Properties : Research on the synthesis of 2-substituted-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles demonstrated their potential as anticonvulsant agents, with specific derivatives showing high activity and low toxicity (Wei et al., 2009).

Synthesis of Oxazofurin : This study highlighted the synthesis of oxazofurin, a compound with cytotoxic properties against murine melanoma cells, demonstrating the potential therapeutic applications of benzo[d]oxazol-2(3H)-one derivatives in cancer treatment (Franchetti et al., 1990).

Adaptable Coordination Chemistry : The versatile coordination chemistry of related compounds was explored, showcasing their diverse coordination modes and potential applications in chemistry (Ardizzoia et al., 2010).

Analgesic and Anti-Inflammatory Properties : Derivatives of 2-oxo-3H-benzoxazole, including 6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one, have been studied for their analgesic and anti-inflammatory properties. This research contributes to the development of new therapeutic agents (Gülcan et al., 2003).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(3-chloropropanoyl)-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-4-3-8(13)6-1-2-7-9(5-6)15-10(14)12-7/h1-2,5H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIZTDFUEUBMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CCCl)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472881 | |

| Record name | 6-(3-Chloropropanoyl)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one | |

CAS RN |

132383-36-9 | |

| Record name | 6-(3-Chloropropanoyl)-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

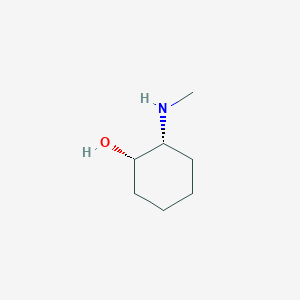

![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)

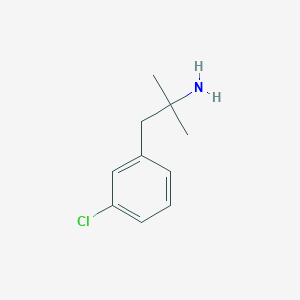

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)

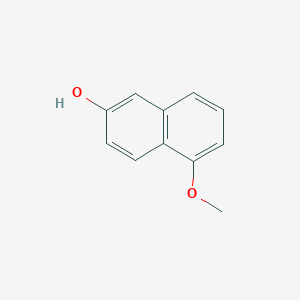

![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)